2,3-Dimethylbutane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

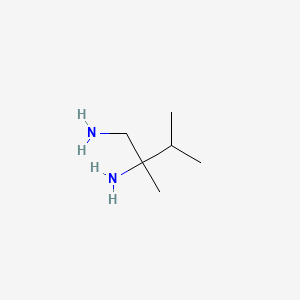

2,3-Dimethylbutane-1,2-diamine is an organic compound with the molecular formula C6H16N2 . It is also known by other names such as 1,1,2,2-tetramethylethylenediamine and 2,3-Diamino-2,3-dimethylbutane .

Molecular Structure Analysis

The molecular weight of this compound is approximately 116.205 Da . The exact structure of the molecule would require more specific data or computational chemistry methods to determine.Applications De Recherche Scientifique

Synthesis of Chelating Agents

2,3-Dimethylbutane-1,2-diamine has been used in the synthesis of chelating agents. For example, it was involved in the synthesis of 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA) through carboxymethylation. This process was studied for its acid dissociation constants and molecular structures (Yanagihara et al., 1972).

Chelating Behavior with Alkaline Earth Metals

The chelate stability constants of 3,3-Dimethylbutane-1,2-diamine-N,N,N′,N′-tetraacetic acid with various alkaline earth metal ions were determined. This involved examining its interactions with different metal ions at specific temperatures and ionic strengths (Yano et al., 1974).

Steric Crowding in Coordination Compounds

Research into the [Co(tmen)3]3+ complex ion, where tmen stands for 2,3-dimethylbutane-2,3-diamine, revealed significant effects of peripheral groups on the ion's properties. This study compared its redox characteristics with those of similar ions to understand the impact of steric factors on electron transfer kinetics (Hendry & Ludi, 1988).

Gamma Radiolysis of Branched Chain Hydrocarbons

2,3-Dimethylbutane's behavior under gamma radiolysis was investigated, focusing on its interactions with free radicals and the analysis of its fragmentation products. This study provided insights into the molecular changes occurring in hydrocarbons under irradiation conditions (Castello et al., 1974).

Conformational Analysis of Coordination Compounds

Studies on the proton magnetic resonance spectra of various complexes of this compound shed light on the conformational populations and coupling constant data of these complexes, contributing to a deeper understanding of their molecular structures (Hawkins & Peachey, 1976).

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dimethylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2)6(3,8)4-7/h5H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGUEZKINWGNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

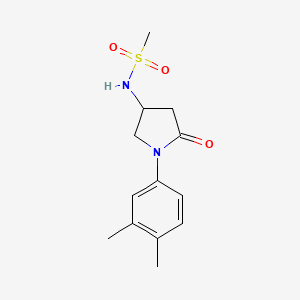

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)

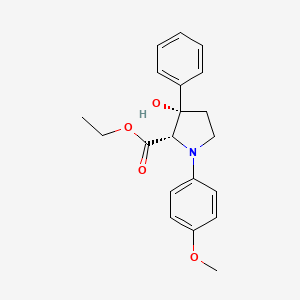

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)

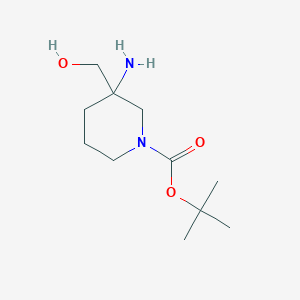

![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)

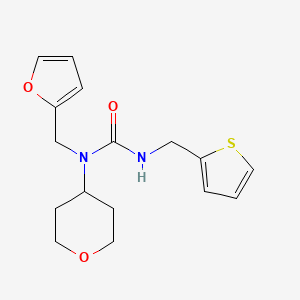

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)